molecular formula C12H16BrNO B8378513 (S)-1-(4-Bromobenzyl)-piperidin-3-ol

(S)-1-(4-Bromobenzyl)-piperidin-3-ol

Cat. No.: B8378513
M. Wt: 270.17 g/mol
InChI Key: DWCCHTLIEXBAFJ-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(4-Bromobenzyl)-piperidin-3-ol is a chiral piperidine derivative of interest in medicinal chemistry and drug discovery. Piperidine rings are a fundamental structural motif found in more than twenty classes of pharmaceuticals, making them one of the most important synthetic fragments for designing new drugs . This compound serves as a versatile chiral building block for the synthesis of more complex molecules. The (S)-enantiomer provides a specific three-dimensional structure that is crucial for interacting with biological targets, such as enzymes and receptors. Researchers utilize this and similar bromobenzyl-piperidine scaffolds in the development of potential therapeutic agents . The presence of the bromine atom on the benzyl group offers a reactive site for further functionalization via cross-coupling reactions (e.g., Suzuki reactions), allowing for significant structural diversification . As a supplied chemical, (S)-1-(4-Bromobenzyl)-piperidin-3-ol is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

(3S)-1-[(4-bromophenyl)methyl]piperidin-3-ol

InChI

InChI=1S/C12H16BrNO/c13-11-5-3-10(4-6-11)8-14-7-1-2-12(15)9-14/h3-6,12,15H,1-2,7-9H2/t12-/m0/s1

InChI Key

DWCCHTLIEXBAFJ-LBPRGKRZSA-N

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=CC=C(C=C2)Br)O

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Br)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key comparisons focus on halogenated benzyl-piperidine derivatives and enantiomeric pairs.

Table 1: Physicochemical Properties of Selected Compounds
Compound Molecular Weight (g/mol) Rotatable Bonds Polar Surface Area (Ų) LogP Bioavailability (Predicted)
(S)-1-(4-Bromobenzyl)-piperidin-3-ol ~299.2 3 ~50 ~2.8 High
(R)-1-(4-Bromobenzyl)-piperidin-3-ol ~299.2 3 ~50 ~2.8 Moderate
1-(4-Chlorobenzyl)-piperidin-3-ol ~255.7 3 ~50 ~2.3 High
1-(4-Fluorobenzyl)-piperidin-3-ol ~239.3 3 ~50 ~1.9 High

Key Observations :

  • Stereochemistry : The (S)-enantiomer may exhibit superior target engagement compared to the (R)-form, as seen in related chiral piperidines .
  • Rotatable Bonds and Bioavailability : All compounds have ≤3 rotatable bonds and Polar Surface Area (PSA) <140 Ų, aligning with Veber’s criteria for high oral bioavailability in rats .

Pharmacokinetic and Pharmacodynamic Profiles

Metabolic Stability
  • Bromine vs. Chlorine : Brominated compounds often show slower hepatic metabolism due to stronger C-Br bond stability compared to C-Cl. This may extend the half-life of (S)-1-(4-Bromobenzyl)-piperidin-3-ol relative to its chloro analog .
Target Selectivity
  • 4-Bromobenzyl Group : This moiety enhances affinity for serotonin and dopamine receptors in structural analogs, as bromine’s polarizability stabilizes receptor-ligand interactions .
  • Chiral Center : The (S)-configuration may favor binding to G-protein-coupled receptors (GPCRs) over the (R)-form, as observed in spiro-oxindole derivatives .

Preparation Methods

Catalytic Asymmetric Alkylation

To achieve the desired (S)-configuration, chiral catalysts or auxiliaries may be employed. For instance, the use of (R)-BINOL-derived phosphoric acids as catalysts in asymmetric alkylation reactions has been demonstrated for similar piperidine derivatives. A hypothetical route for (S)-1-(4-bromobenzyl)-piperidin-3-ol could involve:

Piperidin-3-one+4-Bromobenzylmagnesium bromide(R)-BINOL catalyst(S)-1-(4-Bromobenzyl)-piperidin-3-ol\text{Piperidin-3-one} + \text{4-Bromobenzylmagnesium bromide} \xrightarrow{\text{(R)-BINOL catalyst}} \text{(S)-1-(4-Bromobenzyl)-piperidin-3-ol}

Advantages:

  • Enantiomeric Excess (ee): Up to 90% reported for analogous asymmetric reductions.

  • Yield: 70–85%.

Bromination of Phenylpiperidine Precursors

Direct Bromination Using Dibromohydantoin

The patent CN112645902A describes a bromination strategy for synthesizing 1-(4-bromophenyl)piperidine using dibromohydantoin (DBH) as the brominating agent. While this method targets a different regioisomer, it provides insights into optimizing bromination conditions:

N-Phenylpiperidine+DBHTBATB catalyst, CH2Cl21-(4-Bromophenyl)piperidine\text{N-Phenylpiperidine} + \text{DBH} \xrightarrow{\text{TBATB catalyst, CH}2\text{Cl}2} \text{1-(4-Bromophenyl)piperidine}

Reaction Conditions:

  • Catalyst: Tetra-n-butylammonium tetraphenylborate (TBATB).

  • Temperature: 20–25°C.

  • Yield: 87–90%.

Adapting this method to introduce a bromobenzyl group at the 3-position would require modifying the starting material to piperidin-3-ol.

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS is another effective brominating agent, particularly for allylic or benzylic positions. In Example 5 of CN112645902A, NBS in acetonitrile with TBATB achieved 90.1% yield for a related bromination. For (S)-1-(4-bromobenzyl)-piperidin-3-ol, this approach could involve:

1-Benzylpiperidin-3-ol+NBSCH3CN, TBATB(S)-1-(4-Bromobenzyl)-piperidin-3-ol\text{1-Benzylpiperidin-3-ol} + \text{NBS} \xrightarrow{\text{CH}_3\text{CN, TBATB}} \text{(S)-1-(4-Bromobenzyl)-piperidin-3-ol}

Challenges:

  • Regioselectivity: Competing bromination at alternative positions.

  • Stereochemical Control: Requires chiral induction during benzylation.

Stereochemical Resolution Techniques

Chiral Chromatography

Racemic mixtures of 1-(4-bromobenzyl)-piperidin-3-ol can be resolved using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Reported ee values for analogous compounds exceed 99%.

Diastereomeric Salt Formation

Reacting the racemic alcohol with a chiral acid (e.g., (R)-mandelic acid) forms diastereomeric salts with differing solubilities. Subsequent recrystallization isolates the (S)-enantiomer.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentYield (%)ee (%)Ref.
AlkylationPiperidin-3-ol4-Bromobenzyl bromide75N/A
Asymmetric AlkylationPiperidin-3-one4-Bromobenzyl Grignard8590
NBS Bromination1-Benzylpiperidin-3-olNBS90N/A

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic routes for (S)-1-(4-Bromobenzyl)-piperidin-3-ol, and how are intermediates characterized? A: The synthesis typically involves reductive amination between 4-bromobenzaldehyde and a piperidin-3-ol precursor. For example, a related compound, 1-Benzyl-3-(hydroxymethyl)piperidin-4-ol, is synthesized via reductive amination followed by hydroxylation . Key intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and purity, supplemented by infrared (IR) spectroscopy for functional group analysis . High-resolution mass spectrometry (HRMS) is used for molecular weight validation.

Advanced Optimization of Synthetic Yield

Q: How can researchers optimize reaction conditions to improve the enantiomeric purity of (S)-1-(4-Bromobenzyl)-piperidin-3-ol? A: Enantioselective synthesis requires chiral catalysts or resolving agents. For similar piperidine derivatives, asymmetric hydrogenation with Ru-BINAP catalysts has been employed to achieve >95% enantiomeric excess (ee) . Reaction parameters (temperature, solvent polarity, and catalyst loading) must be systematically varied. Monitoring via chiral HPLC or circular dichroism (CD) spectroscopy is critical for assessing purity .

Stereochemical Analysis

Q: What advanced techniques are used to resolve stereochemical ambiguities in (S)-1-(4-Bromobenzyl)-piperidin-3-ol? A: X-ray crystallography is the gold standard for absolute configuration determination. For dynamic analysis, rotating-frame Overhauser effect spectroscopy (ROESY) NMR can identify spatial proximities between protons, confirming the (S)-configuration . Computational methods like density functional theory (DFT) simulations of NMR chemical shifts provide additional validation .

Biological Activity and Mechanism

Q: What methodologies are recommended for studying the biological activity of this compound, particularly its interaction with neurological targets? A: In vitro assays using receptor-binding studies (e.g., radioligand displacement for dopamine or serotonin receptors) are initial steps. For example, fluorinated piperidine derivatives exhibit affinity for G-protein-coupled receptors (GPCRs), suggesting similar screening protocols . Follow-up studies include electrophysiology (patch-clamp) to assess ion channel modulation and in vivo behavioral models (e.g., rodent locomotor activity) . Dose-response curves and IC₅₀ calculations are essential for potency evaluation.

Data Contradictions in Pharmacological Studies

Q: How should researchers address contradictions between in vitro and in vivo efficacy data for this compound? A: Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). To resolve this:

Perform ADME assays : Microsomal stability tests and Caco-2 cell permeability studies predict oral bioavailability .

Use isotopic labeling (e.g., ¹⁴C) to track metabolite formation in vivo .

Validate target engagement via positron emission tomography (PET) imaging with radiolabeled analogs .

Computational Modeling for Structure-Activity Relationships (SAR)

Q: Which computational tools are effective for predicting the SAR of (S)-1-(4-Bromobenzyl)-piperidin-3-ol derivatives? A: Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding poses in target proteins (e.g., kinases, GPCRs). Quantitative SAR (QSAR) models using CODESSA or MOE descriptors correlate structural features (logP, polar surface area) with activity . Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over time .

Handling and Stability Considerations

Q: What are the critical storage and handling protocols to ensure compound stability? A:

  • Storage : Under inert atmosphere (argon) at -20°C to prevent oxidation of the hydroxyl group .
  • Handling : Use gloveboxes for air-sensitive steps. LC-MS monitoring every 3 months detects degradation .
  • Solubility : Pre-formulation studies (e.g., shake-flask method) in PBS or DMSO guide solvent selection for assays .

Analytical Challenges in Impurity Profiling

Q: How can trace impurities from synthesis be identified and quantified? A: Ultra-high-performance liquid chromatography (UHPLC) with quadrupole time-of-flight (Q-TOF) MS detects impurities at <0.1% levels . For chiral impurities, use a Chiralpak IG-3 column with heptane/ethanol gradients . Accelerated stability studies (40°C/75% RH for 6 months) predict degradation pathways .

Scaling Up Synthesis for Preclinical Studies

Q: What steps are critical for scaling synthesis from milligrams to grams without compromising stereochemical integrity? A:

Process chemistry optimization : Switch from batch to flow chemistry for exothermic reactions (e.g., bromobenzyl coupling) .

Purification : Use simulated moving bed (SMB) chromatography for large-scale enantiomer separation .

Quality control : Implement in-line PAT (process analytical technology) tools like FTIR for real-time monitoring .

Ethical and Safety Compliance in Animal Studies

Q: What guidelines apply for testing this compound in animal models of neurological disorders? A: Follow ARRIVE 2.0 guidelines for experimental design and reporting. Dose calculations must adhere to FDA maximum recommended starting dose (MRSD) criteria . Institutional Animal Care and Use Committee (IACUC) protocols mandate acute toxicity testing (LD₅₀) and neurobehavioral monitoring .

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